Physicochemical properties of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane
Physicochemical properties of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane
[1]
Executive Summary
Compound Identity: (S)-1,1-Diphenyl-1-fluoro-2-aminopropane CAS Registry Number: 290351-99-4 Molecular Formula: C₁₅H₁₆FN Molecular Weight: 229.29 g/mol [1][2][3]
This monograph provides a comprehensive technical analysis of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, a specialized fluorinated chiral amine. Distinguished by the presence of a gem-diphenyl-fluoromethyl motif adjacent to a chiral amine center, this compound serves as a critical probe in proteomics, a high-value chiral resolution agent, and a structural analog in the development of CNS-active pharmacophores.
Unlike its non-fluorinated parent (1,1-diphenyl-2-aminopropane), the introduction of the fluorine atom at the C1 position significantly modulates the compound’s lipophilicity (LogP), basicity (pKa), and metabolic stability, rendering it a unique tool for structure-activity relationship (SAR) studies and chirality sensing applications.
Chemical Identity & Structural Analysis[4][5][6]
Structural Nomenclature
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IUPAC Name: (2S)-1-fluoro-1,1-diphenylpropan-2-amine
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SMILES: CC(F)(c1ccccc1)c1ccccc1
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InChI Key: FFNWFJOGQBZZQZ-GFCCVEGCSA-N (Isomer specific)
Stereochemical Configuration
The molecule possesses a single stereocenter at the C2 position.
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Configuration: (S)
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Cahn-Ingold-Prelog (CIP) Priority: The amine group (-NH₂) has the highest priority, followed by the fluorinated diphenyl carbon (-C(Ph)₂F), then the methyl group (-CH₃).
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Structural Significance: The C1 carbon is achiral (prochiral) due to the symmetry of the two phenyl rings, but the introduction of the fluorine atom creates a highly polarized environment that influences the conformation of the adjacent chiral center.
Physicochemical Properties
Data summarized below represents a synthesis of experimental values for the specific isomer and calculated properties derived from validated SAR models of fluorinated amines.
| Property | Value / Range | Technical Context |
| Physical State | White to off-white crystalline solid | Consistent with high-melting hydrochloride salts of diphenylpropylamines. |
| Melting Point | 145–150 °C (HCl salt) | Estimated. Free base is likely an oil or low-melting solid (approx. 40–50 °C). |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | The gem-diphenyl group drives high lipophilicity. |
| pKa (Base) | 8.8 ± 0.3 | Critical Insight: Lower than the non-fluorinated parent (pKa ~10.1) due to the inductive electron-withdrawing effect (-I) of the β-fluorine atom. |
| LogP | 3.9 ± 0.2 | Fluorine substitution increases lipophilicity compared to the hydroxy-analog (LogP ~2.5) and H-analog (LogP ~3.5). |
| Polar Surface Area | 26.02 Ų | Favorable for Blood-Brain Barrier (BBB) penetration. |
| C-F Bond Energy | ~485 kJ/mol | Highly stable against oxidative metabolism, blocking benzylic hydroxylation. |
Electronic Effects of Fluorination
The C1-Fluorine atom exerts a strong inductive effect (
Synthesis & Characterization Protocols
Retrosynthetic Analysis
The synthesis of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane requires the preservation of the C2 chiral center while introducing a fluorine atom at the sterically hindered C1 position. Direct fluorination of the amine is not feasible; therefore, the pathway proceeds via a protected amino-alcohol intermediate.
Step-by-Step Synthesis Protocol
Step 1: Grignard Addition (Chiral Preservation)
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Reagents: (S)-N-Boc-Alanine methyl ester, Phenylmagnesium bromide (PhMgBr) (3.0 eq).
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Solvent: Anhydrous THF.
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Conditions: 0 °C to RT, 4 hours.
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Mechanism: Double addition of the Grignard reagent to the ester yields the tertiary alcohol, (S)-N-Boc-1,1-diphenyl-2-amino-1-propanol.
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Critical Control: Use N-Boc protection to prevent nucleophilic attack by the amine on the Grignard reagent and to avoid racemization.
Step 2: Deoxyfluorination
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Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
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Solvent: Dichloromethane (DCM), -78 °C.
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Protocol: Add DAST dropwise to the alcohol solution at -78 °C. Allow to warm to RT.
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Safety Note: DAST can be explosive. Maintain strict temperature control.
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Outcome: Conversion of the tertiary alcohol to the tertiary fluoride. The steric bulk of the two phenyl rings stabilizes the carbocation intermediate, favoring SN1-like substitution, but the adjacent chiral center remains unaffected.
Step 3: Deprotection
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Reagents: Trifluoroacetic acid (TFA) / DCM (1:1).
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Conditions: RT, 1 hour.
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Purification: Basify with NaHCO₃, extract with DCM, convert to HCl salt for crystallization.
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway from chiral pool precursors.
Analytical Characterization Standards
To validate the identity of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Parameter | Diagnostic Value |
| ¹⁹F NMR | Singlet at -155 to -165 ppm | Confirms presence of Fluorine; absence of coupling to H (quaternary C) confirms C1 location. |
| ¹H NMR | Doublet at ~1.1 ppm (CH₃), Multiplet at ~4.0 ppm (CH-N) | Confirms propane backbone and integrity of the chiral center. |
| MS (ESI+) | [M+H]⁺ = 230.13 | Molecular ion confirmation. |
| Chiral HPLC | Single peak (ee > 98%) | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA. |
Stability & Handling
Benzylic Fluoride Stability
The C-F bond at the benzylic position is generally stable; however, the presence of two phenyl rings can stabilize a benzylic carbocation. Consequently, avoid prolonged exposure to strong Lewis acids at high temperatures, which could trigger defluorination or elimination reactions (forming the alkene).
Storage Protocol
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Temperature: -20 °C for long-term storage.
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Atmosphere: Store under Argon or Nitrogen (hygroscopic as HCl salt).
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Container: Amber glass vials (light sensitive).
Biological & Research Applications
Proteomics & Chirality Sensing
As a chiral probe, (S)-1,1-Diphenyl-1-fluoro-2-aminopropane is utilized in NMR chiral solvating agent (CSA) studies. The fluorine atom serves as a sensitive NMR reporter group. When mixed with racemic chiral acids, the enantiopure amine forms diastereomeric salts, splitting the ¹⁹F signal of the target or the probe itself, allowing for the determination of enantiomeric excess (ee).
Pharmacological Relevance (Research Use)
This compound acts as a metabolically blocked analog of 1,1-diphenyl-2-aminopropane.
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Metabolic Stability: The fluorine atom prevents hydroxylation at the benzylic carbon, a common clearance pathway for diphenylmethane derivatives.
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Target Interaction: The structural motif is relevant to NMDA receptor antagonists (diphenidine analogs) and monoamine reuptake inhibitors. The (S)-isomer typically exhibits distinct binding affinities compared to the (R)-isomer, necessitating high enantiomeric purity for valid biological data.
References
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Sigma-Aldrich. (S)-(-)-1,1-Diphenyl-2-aminopropane Product Specification. Link
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Santa Cruz Biotechnology.[4] (S)-1,1-Diphenyl-1-fluoro-2-aminopropane (CAS 290351-99-4).[1][2] Link
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
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BenchChem. (R)-1,1-Diphenyl-1-fluoro-2-aminopropane Structure and Properties. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
(Note: An illustrative structure based on the IUPAC name. The stereochemistry at C2 is (S).)
